molecular formula C10H9N3 B3126422 3-(Pyrazin-2-yl)aniline CAS No. 333792-60-2

3-(Pyrazin-2-yl)aniline

Cat. No.: B3126422
CAS No.: 333792-60-2
M. Wt: 171.2 g/mol
InChI Key: NYKQOESVNLGISR-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)aniline is an organic compound that consists of a pyrazine ring substituted with an aniline group at the third position. This compound is part of the broader class of heterocyclic aromatic amines, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yl)aniline typically involves the reaction of 2-chloropyrazine with aniline under specific conditions. One common method includes:

    Nucleophilic Aromatic Substitution: The reaction of 2-chloropyrazine with aniline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

    Catalytic Hydrogenation: Another method involves the reduction of 3-(Pyrazin-2-yl)nitrobenzene using a hydrogenation catalyst such as palladium on carbon in the presence of hydrogen gas.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvent, temperature, and catalyst are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrazin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(Pyrazin-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)aniline in biological systems involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein kinases or other enzymes critical for cell proliferation and survival.

Comparison with Similar Compounds

  • 2-(Pyrazin-2-yl)aniline
  • 4-(Pyrazin-2-yl)aniline
  • 3-(Pyridin-2-yl)aniline

Comparison: 3-(Pyrazin-2-yl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2-(Pyrazin-2-yl)aniline and 4-(Pyrazin-2-yl)aniline, the position of the aniline group in this compound may result in different steric and electronic effects, leading to distinct reactivity and interaction with biological targets. Additionally, the pyrazine ring in this compound provides unique electronic properties compared to the pyridine ring in 3-(Pyridin-2-yl)aniline, which can affect its application in various fields.

Properties

IUPAC Name

3-pyrazin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKQOESVNLGISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-(3-nitrophenyl)pyrazine (500 mg) in tetrahydrofuran (5 ml) and ethanol (5 ml) was hydrogenated over palladium on carbon (10% w/w, 50% wet, 200 mg) under hydrogen atmosphere for 6 hours. The catalyst was filtered off and the filtrate was evaporated. The residue was crystallized from dichloromethanediisopropyl ether to give 3-(pyrazin-2-yl)aniline (410 mg, 96.5%).
Name
2-(3-nitrophenyl)pyrazine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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